Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-
Description
Properties
CAS No. |
28995-88-2 |
|---|---|
Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylethynylsulfonyl)benzene |
InChI |
InChI=1S/C15H12O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI Key |
LCFRAXQOCAQFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkynylsulfide Oxidation
General Procedure and Mechanistic Insights
The oxidation of alkynylsulfides to alkynylsulfones represents a foundational approach for synthesizing this compound. As detailed in a 2023 study, the process begins with the lithiation of terminal alkynes using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at –78°C under argon. Subsequent treatment with benzyl thiocyanate or dimethyl disulfide introduces the sulfide moiety, forming intermediate alkynylsulfides. These intermediates are then oxidized with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C, achieving quantitative conversion to the target sulfone.
Key advantages of this method include its compatibility with diverse aryl substrates and high functional group tolerance. However, the necessity for cryogenic conditions and sensitive handling of n-BuLi poses scalability challenges.
Optimization and Yield Data
Optimization trials revealed that increasing the equivalence of m-CPBA from 2.0 to 3.0 equivalents enhanced yields from 72% to 89%. A representative synthesis of 1-methyl-4-((phenylethynyl)sulfonyl)benzene (Compound 1n) achieved 90% yield after column chromatography (hexane/EtOAc 4:1), with characterization data including:
Photocatalytic Coupling of Arylsulfonylhydrazides and Bromoalkynes
Reaction Design and Catalytic System
A 2024 advance introduced a photocatalytic protocol using arylsulfonylhydrazides and bromoalkynes under blue LED irradiation (460–470 nm). This atom-economical method employs eosin Y as an organic photocatalyst in dimethyl sulfoxide (DMSO) at room temperature, enabling C–S bond formation via radical intermediates.
Procedural Details and Scalability
In a typical procedure, 4-methylbenzenesulfonylhydrazide (1.0 equiv) and phenylethynyl bromide (1.2 equiv) are combined with eosin Y (5 mol%) in DMSO. Irradiation for 12 hours affords the product in 85% yield after silica gel chromatography. The method’s mild conditions and avoidance of transition metals make it industrially appealing.
Analytical Validation
Transition Metal-Mediated Cross-Coupling
Copper-Catalyzed Thiol-Alkyne Coupling
A 2022 approach utilized copper(I) hexafluorophosphate (Cu(MeCN)₄PF₆) and 1,10-phenanthroline to mediate the coupling of alkynyl bromides with aromatic thiols. This method proceeds via a putative copper-thiolate intermediate, enabling C–S bond formation at 50°C in acetonitrile.
Performance Metrics
The reaction demonstrated broad substrate scope, with electron-deficient thiols exhibiting higher reactivity. For example, coupling 4-methylphenylthiol with phenylethynyl bromide provided the target compound in 78% yield after oxidation.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Conditions | Catalyst | Scalability |
|---|---|---|---|---|
| Alkynylsulfide Oxidation | 85–90 | –78°C to RT, Ar atmosphere | None | Moderate |
| Photocatalytic Coupling | 85 | RT, blue LED | Eosin Y | High |
| Copper-Mediated Coupling | 78 | 50°C, N₂ atmosphere | Cu(MeCN)₄PF₆ | Low |
The photocatalytic method emerges as the most sustainable due to its room-temperature operation and absence of hazardous reagents. Conversely, the lithiation route offers higher yields but requires specialized equipment for cryogenic conditions.
Chemical Reactions Analysis
1-Methyl-4-((phenylethynyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethynyl group to a phenylethyl group.
Scientific Research Applications
1-Methyl-4-((phenylethynyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((phenylethynyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl sulfonyl group is believed to play a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- LogP : 3.86 (indicative of moderate lipophilicity) .
- Related compounds (e.g., 1-methyl-4-(phenylethynyl)benzene derivatives) are synthesized via palladium-catalyzed cross-coupling with yields up to 92% .
Applications: Potential use as an intermediate in organic synthesis or materials science due to the electron-withdrawing sulfonyl group and conjugated ethynyl system .
Comparison with Similar Compounds
Sulfonyl-Containing Aromatic Compounds with Ethynyl Groups
Structural Impact :
- Ethynyl vs. Ethenyl : Ethynyl (–C≡C–) groups enhance conjugation and rigidity compared to ethenyl (–CH=CH–), influencing UV absorption and thermal stability .
- Substituent Effects : Methyl groups on the benzene ring (e.g., 4-methylphenyl) increase steric bulk and lipophilicity, while electron-withdrawing groups (e.g., –SO₂–) polarize the molecule .
Other Sulfonyl-Substituted Aromatic Compounds
Functional Group Influence :
Non-Sulfonyl Ethynyl-Substituted Analogues
Key Contrasts :
- Sulfonyl vs. Alkyl: Sulfonyl-containing derivatives are more polar and reactive in electrophilic substitutions due to –SO₂–, whereas non-sulfonyl analogues are preferred in hydrophobic applications (e.g., organic semiconductors) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-?
- Methodological Answer : The compound is synthesized via two primary routes:
- Iodosulfonylation : Alkynes react with sodium sulfinates in aqueous medium at room temperature, promoted by iodine. This method yields the target compound in 85% efficiency (white solid, m.p. 81–82°C) .
- Grignard Anti-Michael Addition : Sulfonylacetylenes undergo anti-Michael addition with Grignard reagents, forming alkynyl sulfones. This approach is useful for introducing aryl or alkyl groups to the sulfone-ethynyl backbone .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like over-oxidation or polymerization.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR (400 MHz, CDCl) shows distinct peaks at δ 7.96 (d, 2H, aromatic), δ 2.47 (s, 3H, methyl). NMR confirms the sulfonyl-ethynyl linkage (δ 117.9, 92.9, 85.5 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 256.056 (M), consistent with the molecular formula CHOS .
- LogP Analysis : Experimental LogP = 3.86, indicating moderate hydrophobicity, relevant for solubility studies in organic solvents .
Q. What physicochemical properties are essential for experimental handling?
- Methodological Answer :
- Thermochemical Stability : Gas-phase enthalpy of formation (ΔfH°gas) for related sulfones is approximately -273.1 kJ/mol, suggesting stability under standard conditions. However, the sulfonyl-ethynyl group may introduce sensitivity to strong acids/bases .
- Hydrogen Bonding : The compound has 0 H-bond donors and 2 acceptors (sulfonyl oxygen atoms), influencing crystallization behavior .
Advanced Research Questions
Q. How does the sulfonyl-ethynyl substituent modulate electronic properties in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The sulfonyl group is electron-withdrawing, polarizing the ethynyl bond and enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Rh(III)-catalyzed annulations with sulfoxonium ylides) .
- Mechanistic Insight : Density Functional Theory (DFT) studies (not directly cited in evidence) are recommended to map charge distribution and transition states in reactions.
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV, estimated) suggests susceptibility to nucleophilic attack .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics, leveraging computed LogP and PSA (42.5 Ų) .
Q. How can contradictions in reaction outcomes (e.g., regioselectivity) be resolved?
- Methodological Answer :
- Case Study : In Rh(III)-catalyzed annulations, competing pathways (C–H activation vs. alkyne insertion) may arise. Use isotopic labeling (e.g., -labeled alkynes) to track mechanistic steps .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature) affecting yield and selectivity .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles due to potential irritancy (based on structurally similar sulfones) .
- Storage : Store in airtight containers under inert gas (N) to prevent oxidation of the ethynyl group.
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to mitigate sulfonic acid formation .
Data Contradictions and Mitigation
- Synthetic Yield Variability : reports Grignard-based synthesis, while uses iodine-mediated methods. Discrepancies in yield (70–85%) may stem from iodide vs. bromide counterion effects. Validate via controlled replicates.
- Thermochemical Data : The ΔfH°gas value (-273.1 kJ/mol) for analogous compounds may not fully account for steric effects in the phenylethynyl group. Recompute using group contribution methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
